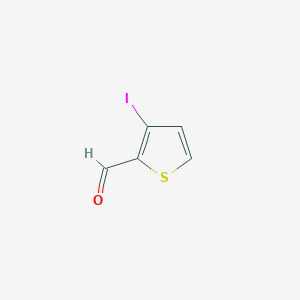

3-Iodothiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIIWJLXEOFRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356037 | |

| Record name | 3-iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-97-2 | |

| Record name | 3-Iodo-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodothiophene-2-carbaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-iodothiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis. We will delve into its fundamental properties, detail a robust synthetic protocol, explore its chemical reactivity, and highlight its applications, particularly in the realm of medicinal chemistry and materials science.

Core Properties of this compound

This compound is a trifunctional molecule featuring a thiophene ring, an aldehyde group, and an iodine atom. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecular architectures.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃IOS | [1] |

| Molecular Weight | 238.05 g/mol | [1] |

| CAS Number | 930-97-2 | |

| Appearance | Typically a solid | |

| Synonyms | 3-Iodo-2-thiophenecarboxaldehyde |

Synthesis of this compound

The introduction of a formyl group onto a thiophene ring can be achieved through various methods, including the Vilsmeier-Haack reaction or via organometallic intermediates. A common and effective strategy for the synthesis of this compound involves the formylation of 3-iodothiophene. This can be accomplished by lithiation of 3-iodothiophene followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Synthetic Workflow: Lithiation and Formylation

The following diagram illustrates the synthetic pathway from 3-iodothiophene to this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

3-Iodothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 3-iodothiophene and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The high reactivity of organolithium reagents necessitates these low temperatures to prevent side reactions.

-

Formylation: Anhydrous DMF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature, allowing for the formation of the aldehyde.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde and iodo functionalities of this compound are orthogonal handles for a variety of chemical transformations.

Reactions at the Aldehyde Group

The aldehyde group can participate in a wide range of classical carbonyl chemistry, including:

-

Wittig Reaction: To form alkenes.

-

Reductive Amination: To synthesize secondary and tertiary amines.

-

Condensation Reactions: With active methylene compounds.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

Reactions at the C-I Bond: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the construction of biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a prominent example.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the thiophene ring, providing access to a diverse chemical space. The Suzuki-Miyaura cross-coupling is a powerful tool for creating carbon-carbon bonds with high efficiency and functional group tolerance.[2][3]

Applications in Drug Development and Materials Science

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] this compound serves as a key intermediate in the synthesis of such biologically active molecules. For instance, arylthiophene carbaldehydes synthesized via Suzuki coupling have shown promising antibacterial and anti-urease activities.[6][7]

In materials science, thiophene-based polymers, such as poly(3-alkylthiophenes), are extensively studied for their applications in organic electronics, including field-effect transistors and light-emitting devices. The functional handles on this compound allow for its incorporation into larger conjugated systems.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques:

-

¹H NMR: The spectrum would show characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm) and the two protons on the thiophene ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon (around δ 180-190 ppm) and the carbons of the thiophene ring.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be observed, typically in the region of 1660-1700 cm⁻¹. For a related compound, thiophene-2-carbaldehyde, this peak appears around 1665 cm⁻¹.[10]

References

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Hudson, J. B. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Retrieved from [Link]

- This reference is not available.

-

Kaur, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

- This reference is not available.

-

ResearchGate. (n.d.). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

- This reference is not available.

- This reference is not available.

-

Haider, S., et al. (2021). Therapeutic importance of synthetic thiophene. PubMed Central. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

001CHEMICAL. (n.d.). CAS No. 18812-40-3, 2-iodothiophene-3-carbaldehyde. Retrieved from [Link]

-

Ayub, K., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. Retrieved from [Link]

- This reference is not available.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

Safety, handling, and storage recommendations for 3-Iodothiophene-2-carbaldehyde

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Iodothiophene-2-carbaldehyde

Introduction: A Profile of this compound

This compound is a bifunctional organoiodine compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with both a reactive aldehyde and an iodine atom, allows for diverse downstream chemical modifications. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the carbon-iodine bond is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

However, the very features that make this compound synthetically useful also necessitate a rigorous approach to its safety, handling, and storage. The C-I bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group but also suggesting potential instability, especially when exposed to light or heat.[1] Like many aromatic aldehydes, it is prone to air oxidation. This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with this compound, ensuring both personnel safety and compound integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not widely published, a reliable hazard assessment can be synthesized from data on structurally related compounds, such as 3-iodothiophene, thiophene-2-carbaldehyde, and other substituted thiophenes.[2][3][4]

1.1. GHS Hazard Classification (Inferred)

The following classification is based on data from analogous compounds and represents the expected hazard profile.

| Hazard Class | Category | Hazard Statement | Rationale & Key Findings from Related Compounds |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Thiophene-2-carboxaldehyde is classified as harmful if swallowed.[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | This is a consistent finding for substituted thiophenes and thiophene aldehydes.[3][4][5][7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation.[3][4][5][7][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Aldehydes and thiophene derivatives can act as skin sensitizers.[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or dust may irritate the respiratory tract.[4][5] |

| Flammability | Combustible Liquid | H227: Combustible liquid | The flash point of the parent aldehyde is 77°C, indicating it is a combustible liquid.[9] |

1.2. Physicochemical and Stability Risks

-

Air and Light Sensitivity : This compound is expected to be sensitive to both air and light. Aromatic aldehydes can oxidize to the corresponding carboxylic acids, a process often catalyzed by light.[10] The compound may appear as a dark yellow or amber liquid/solid due to oxidation or the release of trace I2 from the weak C-I bond.[1][6][8]

-

Thermal Instability : While stable under recommended storage conditions, elevated temperatures can accelerate degradation and polymerization.[2][7]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can initiate vigorous and potentially hazardous reactions.[2][7][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.

2.1. Primary Engineering Controls All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[5][9][11] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][8][9]

2.2. Mandatory Personal Protective Equipment (PPE)

The following PPE is required at all times when handling the compound:

-

Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield should be worn in addition to goggles.[2][9]

-

Hand Protection : Use nitrile gloves as a minimum standard. Given that some organoiodine compounds may penetrate gloves, consider double-gloving, especially for extended procedures.[12] Inspect gloves for any signs of degradation or puncture before each use and change them frequently.[8]

-

Body Protection : A flame-resistant lab coat must be worn and fully fastened. Ensure shoes are closed-toed and offer no exposed skin on the feet.[11]

Protocols for Safe Handling

Adherence to standardized protocols is critical for mitigating risk. The causality behind these steps is to minimize exposure to air, moisture, light, and personnel.

3.1. Receiving and Initial Storage

-

Upon receipt, inspect the container for any damage or signs of a compromised seal.

-

Do not open the primary container outside of a fume hood.

-

Affix a label with the date of receipt and the planned disposal date.

-

Immediately transfer the compound to its designated long-term storage location, as detailed in Section 4.

3.2. Protocol for Weighing and Dispensing

-

Preparation : Before retrieving the compound from storage, prepare all necessary equipment (spatulas, weigh boats, glassware) inside the chemical fume hood. Ensure the analytical balance is also inside the hood or that a tared, sealed vial is used for transfer to an external balance.

-

Inert Atmosphere : Purge the receiving flask or reaction vessel with an inert gas (e.g., nitrogen or argon). This is crucial because the compound is air-sensitive.[7][8]

-

Equilibration : Allow the sealed container of this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold container, which could compromise the compound's integrity.

-

Dispensing : Open the container under a positive pressure of inert gas. Quickly dispense the required amount and immediately reseal the container tightly.

-

Re-purging : Before returning the primary container to storage, flush the headspace with inert gas to remove any air that may have entered.

-

Cleanup : Decontaminate any spatulas or surfaces that came into contact with the chemical. Dispose of any contaminated weigh boats or gloves as hazardous waste.

Storage and Stability Management

Proper storage is the most effective way to ensure the long-term viability and safety of this compound. The primary goals are to protect it from air, light, heat, and moisture.

4.1. Optimal Storage Conditions

| Parameter | Recommendation | Causality / Rationale |

| Temperature | Refrigerate (2-8°C) | Slows the rate of decomposition, oxidation, and potential polymerization.[7][8][9][13] |

| Atmosphere | Under an inert atmosphere (Nitrogen or Argon) | Prevents oxidation of the sensitive aldehyde group.[7][8] |

| Container | Tightly sealed, amber glass bottle or aluminum container | Amber glass protects against light-induced degradation.[2][14] A tight seal prevents exposure to air and moisture.[5][9] |

| Location | A dry, cool, well-ventilated, designated chemical storage cabinet | Ensures separation from incompatible materials and general laboratory traffic.[5][7][8][15] |

4.2. Long-Term Stability Considerations Aromatic aldehydes can slowly polymerize over time, especially if trace amounts of acid (from oxidation to the carboxylic acid) are present.[10] For long-term storage, consider the following:

-

Dilution : Diluting the neat compound in a dry, peroxide-free solvent (e.g., anhydrous toluene or dioxane) to a stock concentration (e.g., 1 M) can improve its long-term stability.

-

Inhibitors : The addition of a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%) can help prevent oxidation.[10]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

5.1. Personnel Exposure

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

-

Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5][7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a few glasses of water to drink. Seek immediate medical attention.[5][7][8]

5.2. Spill Response The response to a spill should be dictated by its size and location.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7][11]

-

Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Thiophenecarboxaldehyde, 98%. [Link]

-

001CHEMICAL. (n.d.). CAS No. 18812-40-3, 2-iodothiophene-3-carbaldehyde. [Link]

-

Reddit. (2021). How long can / should you store aromachemicals?. [Link]

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

-

Wikipedia. (n.d.). Organoiodine chemistry. [Link]

-

Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

-

Cheméo. (n.d.). 3-Iodothiophene (CAS 10486-61-0) - Chemical & Physical Properties. [Link]

-

New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. [Link]

-

PubChem. (n.d.). 3-Iodothiophene. [Link]

-

University of Washington. (n.d.). Iodine-125 Handling Precautions. [Link]

-

PubChem. (n.d.). 3-Methoxythiophene-2-carbaldehyde. [Link]

-

ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

-

Eden Botanicals. (2022). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. [Link]

Sources

- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. 3-Iodothiophene | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxythiophene-2-carbaldehyde | C6H6O2S | CID 588315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]

- 11. scienceready.com.au [scienceready.com.au]

- 12. queensu.ca [queensu.ca]

- 13. 98-03-3|Thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 14. edenbotanicals.com [edenbotanicals.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Chemical Stability and Light Sensitivity of 3-Iodothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Stability

3-Iodothiophene-2-carbaldehyde stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural characteristics, conferred by the electron-withdrawing aldehyde and the labile iodo substituent on the thiophene ring, render it an invaluable synthon for creating complex molecular architectures. However, these same features predispose the molecule to degradation under various chemical and physical stimuli, most notably light. A comprehensive understanding of its stability profile is not merely an academic exercise; it is a prerequisite for the development of robust synthetic routes, the formulation of stable drug products, and the assurance of data integrity in research and development. This guide offers a deep dive into the chemical and photolytic stability of this compound, providing not just procedural guidance but also the causal scientific reasoning behind the recommended practices.

Molecular Profile and Inherent Reactivity

This compound is an aromatic aldehyde where the thiophene ring is substituted with an iodine atom at the 3-position and a formyl group at the 2-position. The inherent reactivity of this molecule is a confluence of the properties of its constituent functional groups and their interplay.

-

The Thiophene Ring: While aromatic, the thiophene ring is susceptible to oxidative degradation, a process that can be influenced by the nature of its substituents. Electron-withdrawing groups, such as the aldehyde group, generally decrease the electron density of the ring, making it less prone to electrophilic attack but potentially more susceptible to nucleophilic attack. Studies have shown that electron-withdrawing groups can reduce the reactivity of thiophenes towards singlet oxygen.[1]

-

The Aldehyde Group: The formyl group is prone to oxidation, readily converting to a carboxylic acid. This process can be initiated by atmospheric oxygen (autoxidation) and is often accelerated by light, heat, and the presence of metallic impurities.[2]

-

The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it a reactive site.[3] This bond can undergo homolytic cleavage upon exposure to ultraviolet light, generating a highly reactive aryl radical and an iodine radical. This is a primary pathway for the photodegradation of iodo-aromatic compounds.

The confluence of these functionalities suggests that this compound is a molecule requiring careful handling and storage to maintain its chemical integrity.

Photostability: Unraveling the Impact of Light

The most significant stability concern for this compound is its sensitivity to light. Exposure to light, particularly in the UV spectrum, can initiate a cascade of degradation reactions.

Primary Photodegradation Pathway: Homolytic Cleavage

The principal mechanism of photodegradation is the homolytic cleavage of the C-I bond. Upon absorbing a photon of sufficient energy, the molecule is promoted to an excited state, leading to the scission of the weakest bond.

Caption: Primary photodegradation mechanism of this compound.

The resulting thienyl and iodine radicals are highly reactive and can participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Potential Secondary Degradation Pathways

The primary radical species can undergo several subsequent reactions:

-

Hydrogen Abstraction: The thienyl radical can abstract a hydrogen atom from a solvent molecule or another organic molecule to form thiophene-2-carbaldehyde.

-

Dimerization: Two thienyl radicals can combine to form bithienyl derivatives.

-

Reaction with Oxygen: In the presence of oxygen, the thienyl radical can react to form peroxy radicals, which can lead to the formation of phenolic compounds and ring-opened products. The presence of dissolved oxygen is known to enhance the degradation of thiophene-based compounds.[4][5]

-

Iodine-Mediated Reactions: The iodine radical can recombine to form molecular iodine (I₂), which can impart a yellow or brown discoloration to the material. Molecular iodine can also participate in further electrophilic iodination reactions with other molecules.

Caption: Potential secondary reactions following initial photolysis.

Chemical Stability: Beyond the Influence of Light

While photostability is a primary concern, the chemical stability of this compound in the presence of other reagents and under various environmental conditions is also crucial.

Oxidative Degradation

As previously mentioned, the aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, 3-iodothiophene-2-carboxylic acid. This can occur via autoxidation in the presence of air. The process is often a radical chain reaction and can be catalyzed by trace metal impurities.

Stability in Solution

The stability of this compound in solution is highly dependent on the solvent. Protic solvents, especially in the presence of bases, can facilitate the degradation of aldehydes. Non-polar, aprotic solvents are generally preferred for storage and reactions.

Thermal Stability

Best Practices for Handling, Storage, and Use

A proactive approach to handling and storage is essential to maintain the purity and integrity of this compound.

Table 1: Recommended Handling and Storage Protocols

| Parameter | Recommendation | Rationale |

| Light | Store in amber glass vials or containers wrapped in aluminum foil.[8][9] Minimize exposure to ambient and direct light during handling. | Prevents photodegradation initiated by UV-Vis light absorption. |

| Temperature | Store at refrigerated temperatures (2-8°C).[7] | Reduces the rate of thermal degradation and autoxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation of the aldehyde group. |

| Container | Use tightly sealed containers to prevent moisture ingress and solvent evaporation. | Moisture can promote degradation, and changes in concentration can affect reaction stoichiometry. |

| Purity Monitoring | Regularly assess the purity of stock material, especially before use in sensitive applications. | Ensures the quality of the starting material and the reliability of experimental results. |

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental outcomes, it is imperative to validate the stability of this compound under the specific conditions of its intended use. The following protocols are designed as self-validating systems for assessing its stability.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a "stability-indicating" analytical method.[10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[11]

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Photolytic | Expose a solution (e.g., in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A dark control should be run in parallel. | Homolytic cleavage of the C-I bond, subsequent radical reactions. |

| Oxidative | Treat a solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature. | Oxidation of the aldehyde to a carboxylic acid, potential oxidation of the thiophene ring. |

| Acidic | Reflux a solution in 0.1 M HCl. | Potential hydrolysis or other acid-catalyzed degradation. |

| Basic | Treat a solution with 0.1 M NaOH at room temperature. | Aldol condensation, Cannizzaro reaction, or other base-catalyzed reactions. |

| Thermal | Heat a solid sample or a solution at an elevated temperature (e.g., 60-80°C). | Thermolysis, acceleration of oxidative degradation. |

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining intact molecule.

5.2.1. Suggested HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start with a higher percentage of A, gradually increasing the percentage of B to elute more non-polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for method development).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

5.2.2. Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peaks corresponding to the degradation products are well-resolved from the peak of the parent compound.

Caption: Workflow for developing and validating a stability-indicating method.

Identification of Degradation Products: LC-MS

To fully understand the degradation pathways, the major degradation products observed in the forced degradation studies should be identified. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. By obtaining the mass-to-charge ratio of the degradation products, their molecular formulas can be proposed. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), which provides fragmentation patterns.[13]

Conclusion: A Proactive Approach to Ensuring Integrity

This compound is a versatile and valuable reagent, but its utility is intrinsically linked to its purity and stability. Its sensitivity to light is a primary concern, driven by the facile homolytic cleavage of the carbon-iodine bond. Additionally, its aldehyde functionality predisposes it to oxidative degradation. By understanding these inherent instabilities and implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks of degradation. A proactive and informed approach to the stability of this key building block is fundamental to ensuring the reproducibility, accuracy, and ultimate success of scientific endeavors in which it plays a role.

References

-

University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

- Jain, D., and Basniwal, P. K. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(11), 1025-1031.

-

ResearchGate. Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives. [Link]

-

Defense Technical Information Center (DTIC). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the. [Link]

-

ResearchGate. Hydroxyl Radical Promotes the Direct Iodination of Aromatic Compounds with Iodine in Water: A Combined Experimental and Theoretical Study. [Link]

-

Rivnay Research Group. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. [Link]

-

Scientific Research Publishing. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. [Link]

-

University of Wollongong (UOW). Guideline for the Management of Time Sensitive Chemicals. [Link]

-

PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

-

Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

- Al-Zoubi, W., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2297.

-

Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]

-

European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

- Xu, M., Chen, T., & Butt, C. M. (2019). Identification of Beta-Carotene Degradation Compounds and Their Structural Elucidation by High-Resolution Accurate Mass Spectrometry. Journal of Food Science, 84(12), 3535–3545.

-

Science.gov. forced degradation products: Topics by Science.gov. [Link]

- Brydon, D. L., & Cadogan, J. I. G. (1968). Radical abstraction of iodine from aromatic iodides. Journal of the Chemical Society C: Organic, 819-824.

-

MDPI. The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. [Link]

- Pu, Y., et al. (2013). Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons. Molecules, 18(9), 11395-11408.

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

CABI. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

-

Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

-

ResearchGate. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. [Link]

-

Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

ResearchGate. Advances in the direct iodination of aromatic compounds. [Link]

-

Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]

-

Journal of the Chemical Society B: Physical Organic. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. [Link]

-

MDPI. Therapeutic Potentials and Encapsulation Strategies of Essential Oils. [Link]

-

MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

PubMed. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. [Link]

-

BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

ResearchGate. (PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. [Link]

Sources

- 1. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Beta-Carotene Degradation Compounds and Their Structural Elucidation by High-Resolution Accurate Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radical abstraction of iodine from aromatic iodides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors — Rivnay Research Group [rivnay.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. 3-碘噻吩 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. documents.uow.edu.au [documents.uow.edu.au]

- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 10. ajrconline.org [ajrconline.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ikev.org [ikev.org]

- 13. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]

Methodological & Application

Application Notes & Protocols: The Strategic Role of 3-Iodothiophene-2-carbaldehyde in Advanced Conjugated Polymer Synthesis

Abstract

This technical guide delves into the multifaceted role of 3-iodothiophene-2-carbaldehyde as a strategic monomer in the synthesis of functional conjugated polymers. We move beyond simplistic protocols to address the inherent chemical nuances of this building block. Direct polymerization pathways via modern cross-coupling techniques are critically evaluated, and we present field-proven, alternative strategies that leverage the monomer's unique functionalities. This document provides researchers, materials scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and the causal reasoning behind key procedural choices, enabling the rational design of novel polythiophene-based materials.

Introduction: A Monomer of Strategic Importance

Polythiophenes are a cornerstone of the organic electronics field, valued for their environmental stability and tunable optoelectronic properties.[1] The introduction of functional groups onto the thiophene ring is a key strategy for modulating these properties and imparting new functionalities, such as sensing capabilities or biocompatibility.[1][2] this compound emerges as a particularly valuable monomer for two primary reasons:

-

The Halogen Handle: The iodine atom at the 3-position serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki-Miyaura, and Direct Arylation Polymerization (DArP), which are the workhorses for constructing the conjugated polymer backbone.[3]

-

The Aldehyde Functionality: The carbaldehyde group at the 2-position is a versatile chemical handle. Its true power lies not in its presence during initial polymerization, but in its availability for highly efficient post-polymerization modification, allowing for the covalent attachment of a wide array of molecules.[4][5]

This guide will provide a comprehensive overview of how to strategically utilize this monomer, addressing both the challenges and the opportunities it presents.

The Challenge of Direct Polymerization: Managing Aldehyde Reactivity

Direct polymerization of thiophene monomers bearing an unprotected aldehyde group can be challenging. The aldehyde functionality is sensitive to the organometallic reagents and reaction conditions often employed in cross-coupling polymerization, potentially leading to side reactions, catalyst deactivation, and low molecular weight polymers.[4][5] Research has shown that monomers like 3-formylthiophene can be difficult to polymerize, particularly via electrochemical methods, due to oxidative side-reactions of the aldehyde.[4]

Therefore, while direct polymerization is theoretically possible, it often requires extensive optimization and may not be the most robust synthetic route. Below, we present representative protocols for major cross-coupling methods, adapted for this compound. These should be considered as starting points for optimization.

Representative Protocol 1: Stille Cross-Coupling Polymerization

The Stille reaction, which couples an organohalide with an organostannane, is highly tolerant of functional groups, making it a plausible, though not guaranteed, method for this monomer.[6]

Causality: This protocol requires the synthesis of a distannylated comonomer. The choice of a catalyst like Pd(PPh₃)₄ is common due to its efficacy in Stille polycondensation.[7] Toluene is a standard solvent, providing good solubility for the growing polymer chains.

Experimental Protocol: Stille Polymerization (Hypothetical)

-

Monomer Preparation: Synthesize 2,5-bis(trimethylstannyl)thiophene as the comonomer (M1). This compound serves as monomer M2.

-

Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (Argon), dissolve equimolar amounts of M1 and M2 (e.g., 1 mmol each) in 20 mL of anhydrous toluene.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-2 mol%).

-

Polymerization: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via GPC.

-

Work-up and Purification:

-

Cool the reaction to room temperature and pour the solution into 200 mL of methanol to precipitate the polymer.

-

Filter the crude polymer and wash sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

-

The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

-

Dry the final polymer under vacuum at 40 °C.

-

Representative Protocol 2: Suzuki-Miyaura Cross-Coupling Polymerization

Suzuki coupling utilizes a boronic acid or ester, which is generally less toxic than organostannanes. However, the basic conditions required can sometimes interfere with sensitive functional groups like aldehydes.[8][9]

Causality: This A-B type polymerization requires synthesizing the boronic ester of the monomer. The use of a palladium catalyst with phosphine ligands and a carbonate base is standard for Suzuki polycondensation.[10] A phase-transfer catalyst like Aliquat 336 can improve reaction rates and yields.

Experimental Protocol: Suzuki Polymerization (Hypothetical)

-

Monomer Preparation: Convert this compound into its corresponding 3-(dihydroxyboryl)thiophene-2-carbaldehyde or its pinacol ester derivative.

-

Reaction Setup: To a Schlenk flask under Argon, add the boronic ester monomer (1 mmol), an equimolar amount of this compound (1 mmol), Pd₂(dba)₃ (1 mol%), and a phosphine ligand such as SPhos (2.5 mol%).

-

Solvent and Base: Add 15 mL of a degassed solvent mixture (e.g., Toluene/Water 10:1) and 3-4 equivalents of K₂CO₃.

-

Polymerization: Heat the mixture to 90 °C for 24 hours.

-

End-capping and Purification:

-

Cool the reaction slightly and add a small amount of phenylboronic acid to cap any remaining iodide end-groups, then stir for 2 hours.

-

Add a small amount of bromobenzene to cap any remaining boronic ester end-groups and stir for another 2 hours.

-

Precipitate the polymer in methanol, filter, and purify via Soxhlet extraction as described in the Stille protocol.

-

Representative Protocol 3: Direct Arylation Polymerization (DArP)

DArP is an increasingly popular method that avoids the pre-functionalization of monomers with organometallic groups, making it more atom-economical.[11][12] However, it can suffer from issues with regioselectivity, especially with 3-substituted thiophenes.[11]

Causality: DArP activates a C-H bond directly. For this compound, the polymerization would proceed via coupling at the 5-position C-H bond. The choice of a palladium acetate catalyst, a phosphine ligand, a carbonate base, and a carboxylic acid additive (like pivalic acid) is a common system for DArP.[13][14]

Experimental Protocol: Direct Arylation Polymerization (Hypothetical)

-

Reaction Setup: In a Schlenk tube, combine this compound (1 mmol), Pd(OAc)₂ (2-4 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 4-8 mol%), and K₂CO₃ (2-3 equivalents).

-

Solvent and Additive: Add 10 mL of an anhydrous, high-boiling polar aprotic solvent (e.g., DMAc or NMP) and pivalic acid (30 mol%).

-

Polymerization: Degas the mixture and heat to 100-120 °C for 12-24 hours.

-

Purification: Follow the precipitation and Soxhlet extraction procedure outlined in the previous protocols to isolate the pure polymer.

A More Robust Strategy: The Monomer Capping (Trimer) Approach

Given the challenges of direct polymerization, a superior and validated strategy is to first synthesize a more stable, easily polymerizable oligomer that incorporates the thiophene-aldehyde unit.[4][5] This involves "capping" the thiophene-aldehyde with highly reactive monomers like 3,4-ethylenedioxythiophene (EDOT).

Causality: EDOT has a lower oxidation potential than thiophene, making it easier to polymerize under milder conditions that are less likely to affect the aldehyde group.[4] By creating an EDOT-ThCHO-EDOT trimer, the polymerization proceeds at the terminal EDOT units, effectively protecting the central aldehyde-functionalized thiophene during backbone formation.

Workflow for the Trimer Synthesis and Polymerization

Caption: Workflow for the robust synthesis of an aldehyde-functionalized polymer.

Experimental Protocol: Trimer Synthesis and Polymerization [4]

Part A: Synthesis of Trimer (EDOT-ThCHO-EDOT)

-

Reaction Setup: In a Schlenk flask under Argon, combine 2,5-dibromo-3-thiophenecarbaldehyde (1 equivalent), EDOT boronic acid pinacol ester (2.2 equivalents), Pd(PPh₃)₄ (5 mol%), and 2M aqueous K₂CO₃ solution.

-

Reaction: Add anhydrous THF and heat the mixture to reflux for 24 hours.

-

Extraction and Purification: Cool the reaction, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure trimer.

Part B: Oxidative Chemical Polymerization of the Trimer

-

Dispersion Preparation: Prepare an aqueous solution of poly(styrene sulfonate) sodium salt (PSS).

-

Monomer Solution: Dissolve the synthesized trimer in a suitable co-solvent like 1,4-dioxane.

-

Reaction Mixture: Add the monomer solution to the PSS solution. Add a catalytic amount of FeCl₃.

-

Initiation: Add an aqueous solution of ammonium persulfate (APS) dropwise to initiate the polymerization.

-

Polymerization: Stir the reaction at room temperature for 10-12 hours. The solution should turn a dark green/blue color.

-

Purification: Purify the resulting polymer dispersion by dialysis against deionized water to remove unreacted monomer, oxidant, and catalyst residues.

The Primary Application: Post-Polymerization Functionalization

The aldehyde group on the polymer backbone is a gateway to a vast range of functional materials. Through reactions like Schiff base formation, Wittig reactions, or reductive amination, molecules with specific biological, sensory, or optical properties can be grafted onto the polymer.[2][15]

Workflow for Post-Polymerization Modification

Caption: General workflow for functionalizing the polymer via Schiff base condensation.

Experimental Protocol: Schiff Base Formation with a Primary Amine

-

Polymer Solution: Dissolve the aldehyde-functionalized polymer (e.g., 50 mg) in a suitable solvent (e.g., THF or Chloroform, 10 mL).

-

Reagent Addition: Add the primary amine-containing molecule of interest (1.5-2 equivalents per aldehyde group).

-

Catalyst: Add a catalytic amount of a mild acid, such as acetic acid (2-3 drops).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by FT-IR, looking for the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹).

-

Purification: Precipitate the functionalized polymer into a non-solvent like methanol or hexane. Filter and wash the polymer extensively to remove excess amine reagent and catalyst. Dry the final product under vacuum.

Data Summary and Expected Outcomes

| Polymerization Method | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) | Mn (kDa) | PDI | Ref |

| Stille | Pd(PPh₃)₄ (1-2) | - | None | Toluene/DMF | 90-110 | 70-90 | 10-50 | 1.5-2.5 | [7] |

| Suzuki | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₂CO₃ / Aliquat | Toluene/H₂O | 80-100 | 60-85 | 15-60 | 1.6-3.0 | [16] |

| DArP | Pd(OAc)₂ (2-4) | P(o-tolyl)₃ (4-8) | K₂CO₃ / PivOH | DMAc / NMP | 100-120 | 50-80 | 10-40 | 1.8-3.5 | [11] |

This table represents typical values for 3-alkylthiophenes and other functionalized thiophenes and should be used as a guideline for optimization.

Conclusion

This compound is a highly strategic monomer for creating advanced functional materials. While its direct polymerization presents challenges due to the reactivity of the aldehyde group, these can be overcome through careful optimization or, more reliably, through a capping strategy using more reactive comonomers like EDOT. The true strength of this monomer is realized in post-polymerization modification, where the pendant aldehyde group serves as a versatile anchor for covalently attaching a wide range of functional molecules. The protocols and insights provided herein offer a robust framework for researchers to harness the full potential of this unique building block in the development of next-generation conjugated polymers.

References

-

Amna, B., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(11), 6284-6317. Available from: [Link]

-

Iacono, M., Gualandi, I., Scavetta, E., & Fraboni, B. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(7), 8695-8703. Available from: [Link]

-

Iacono, M., Gualandi, I., Scavetta, E., & Fraboni, B. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Figshare. Available from: [Link]

- Leclerc, M., & Morin, J.-F. (Eds.). (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.

-

Liu, B., & Yu, J. (2015). Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. Polymer Chemistry, 6(11), 1846-1855. Available from: [Link]

- Wegner, G. (1991). Polymerization of thiophene and its derivatives.

-

Yamamoto, T., & Komarudin, D. (1999). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry, 37(19), 3231-3237. Available from: [Link]

- Li, W., & Yu, G. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Advances.

- BenchChem. (2025).

-

Mori, A., & Suguro, M. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(2), 449-454. Available from: [Link]

-

Catellani, M., & Luzzati, S. (2004). Synthesis by post-polymerization functionalization of sensitive polythiophenes for selective chemo-recognition purposes. Materials Science and Engineering: C, 24(6-8), 755-759. Available from: [Link]

-

Osaka, I., & McCullough, R. D. (2013). Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene). Journal of Polymer Science Part A: Polymer Chemistry, 51(12), 2660-2668. Available from: [Link]

- Leclerc, M., & Morin, J.-F. (2014). Synthesis via direct (hetero)arylation polymerization, electrochemical and optical properties of poly (3,4-disubtituted)thiophenes. Polymer Chemistry.

-

Geng, Y., et al. (2022). Direct Arylation Polycondensation of β-Fluorinated Bithiophenes to Polythiophenes: Effect of Side Chains in C–Br Monomers. Macromolecules, 55(18), 8176-8185. Available from: [Link]

-

Cataldo, F., & Lattanzio, A. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(14), 8569-8578. Available from: [Link]

-

Reynolds, J. R., & Sotzing, G. A. (2015). Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. Journal of Materials Chemistry B, 3(10), 2056-2063. Available from: [Link]

-

Ahmad, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14726. Available from: [Link]

- Lere-Porte, J. P., & Moreau, J. J. E. (2001). Palladium-catalyzed synthesis of oligo(alkylthiophenes). Tetrahedron Letters, 42(23), 3959-3961.

- Bendikov, M., & Zamoshchik, N. (2012). Polymerization of cysteine functionalized thiophenes.

-

Luscombe, C. K., & O'Malley, K. M. (2016). Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. Polymer Chemistry, 7(5), 1007-1014. Available from: [Link]

- Iacono, M., Gualandi, I., Scavetta, E., & Fraboni, B. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.

- Martina, K., & Cravotto, G. (2023). Direct Arylation of Thiophenes in Continuous Flow. ChemistrySelect, 8(31), e202302326.

- Rapi, F., & Sledz, P. (2013). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Molecules, 18(8), 9489-9533.

- Liu, J., & Lu, X. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)

-

Menda, T., Mori, T., & Yasuda, T. (2021). Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation. Polymer Journal, 53(2), 403-408. Available from: [Link]

-

Noonan, K. J. T., & Russell, M. G. (2021). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Chemical Communications, 57(2), 184-196. Available from: [Link]

- Druet, V., et al. (2016). Electropolymerized Polythiophenes Bearing Pendant Nitroxide Radicals. Macromolecules, 49(7), 2549-2558.

- Protti, S., & Fagnoni, M. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7620.

- Baugh, L. S., & Chung, T. C. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews, 34(3), 213-226.

- Poskus, D., & Orentas, E. (2023).

- BenchChem. (2025). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. BenchChem.

- Welch, G. C., & Bazan, G. C. (2013).

- Higashihara, T., & Ueda, M. (2015). Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. Polymer Chemistry, 6(16), 3070-3078.

- Perton, F., et al. (2021). Synthesis of a Poly(3-dodecylthiophene) Bearing Aniline Groups for the Covalent Functionalization of Carbon Nanotubes. Polymers, 13(22), 3950.

- Al-Hamdan, A. K., Al-Falah, A., & Al-Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).

- Jang, S.-Y., et al. (2022). Facile Direct C-H Arylation Polymerization of Conjugated Polymer, PDCBT, for Organic Solar Cells. Polymers, 14(16), 3326.

- Wang, C., et al. (2015). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Organic Letters, 17(11), 2792-2795.

- Savagatrup, S., & Lipomi, D. J. (2017). Nucleobase Functionalized Poly(alkylthiophene)

- Yokozawa, T., & Yokoyama, A. (2021). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers, 13(15), 2419.

- Marks, T. J., & Stair, P. C. (2018). A Heterogeneous Palladium Catalyst for the Polymerization of Olefins Prepared by Halide Abstraction Using Surface R3Si+ Species. OSTI.GOV.

- Ahmad, I., et al. (2013).

Sources

- 1. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB02033B [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Solvent Effects in 3-Iodothiophene-2-carbaldehyde Reactions

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in reactions involving 3-Iodothiophene-2-carbaldehyde. As a versatile heterocyclic building block, the successful transformation of this substrate is often contingent on a rational choice of solvent. This document is designed to explain the causality behind experimental outcomes and empower you to optimize your synthetic protocols.

Part 1: Fundamental Principles of Solvent Selection

Before troubleshooting specific reactions, it's crucial to understand the fundamental properties of solvents and how they interact with the components of a catalytic cycle. The solvent is not merely a medium for dissolution; it is an active participant that can influence reaction rates, selectivity, and catalyst stability.[1][2]

FAQ 1: What is the difference between polar protic, polar aprotic, and nonpolar solvents, and why does it matter?

Answer: This classification is based on a solvent's dielectric constant (polarity) and its ability to act as a hydrogen bond donor.

-

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds.[3][4] They are effective at solvating both cations and anions. Their ability to donate hydrogen bonds can stabilize charged intermediates, but can also deactivate nucleophiles or bases, which may be detrimental in certain reactions.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile (MeCN) have a significant dipole moment but lack O-H or N-H bonds.[3] They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[4] This property can accelerate reactions involving anionic nucleophiles.

-

Nonpolar Solvents: These solvents (e.g., toluene, hexane, dioxane) have low dielectric constants. They are generally poor at solvating charged species but are often used in cross-coupling reactions where they have minimal interaction with the catalyst, allowing the ligand to dictate reactivity.

The choice is critical because the polarity of the solvent can stabilize or destabilize transition states. For instance, reactions proceeding through highly polar transition states are often accelerated in polar solvents.[5]

FAQ 2: What defines a "coordinating" versus a "non-coordinating" solvent?

Answer: This refers to the ability of the solvent to directly bind (coordinate) to the metal center of the catalyst, typically palladium in cross-coupling reactions.

-

Coordinating Solvents: Solvents like DMF, DMSO, MeCN, and THF possess lone pairs of electrons (on oxygen or nitrogen atoms) that can coordinate to the palladium center.[1] This coordination can stabilize the catalyst but may also compete with the binding of essential ligands or substrates, potentially slowing down or inhibiting the reaction.[1][2] In some cases, solvent coordination can fundamentally alter the active catalytic species and, therefore, the reaction's selectivity.[6]

-

Non-Coordinating Solvents: Solvents like toluene, benzene, and hexane have a much weaker ability to coordinate to the metal center. In these solvents, the catalytic activity is primarily governed by the ligands added to the reaction.

Data Presentation: Properties of Common Solvents

The table below summarizes key properties of solvents frequently used in palladium-catalyzed cross-coupling reactions.

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Classification | Coordinating Ability |

| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Non-coordinating |

| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.3 | Nonpolar | Weakly Coordinating |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Coordinating |

| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Coordinating |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | 153 | 36.7 | Polar Aprotic | Strongly Coordinating |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | Polar Aprotic | Strongly Coordinating |

| Ethanol | CH₃CH₂OH | 78 | 24.3 | Polar Protic | Coordinating |

| Water | H₂O | 100 | 78.5 | Polar Protic | Coordinating |

Data compiled from various sources.[7][8]

Visualization: Solvent Classification Workflow

Caption: A decision-making workflow for rational solvent selection in organic synthesis.

Part 2: Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For a substrate like this compound, solvent choice is paramount for achieving high yields.

FAQ 3: I am setting up a Suzuki coupling of this compound with an arylboronic acid. What is a good starting solvent system?

Answer: A biphasic system consisting of a nonpolar organic solvent and water is an excellent and robust starting point. Systems like Toluene/Water (4:1) or Dioxane/Water (4:1) are frequently successful.[9][10]

Causality:

-

Solubility: The organic solvent (Toluene, Dioxane) dissolves the this compound and the palladium catalyst/ligand complex.

-

Base Accessibility: The aqueous phase dissolves the inorganic base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃), making it available at the interface to participate in the catalytic cycle, specifically in the transmetalation step.

-

Catalyst Stability: Using a largely non-coordinating solvent like toluene minimizes unwanted solvent-catalyst interactions, allowing the phosphine ligand to control the reactivity and stability of the palladium center.[1]

FAQ 4: My Suzuki coupling is giving a low yield. How can I troubleshoot this based on the solvent?

Answer: Low yields are often traced back to issues of solubility, catalyst activity, or reagent stability, all of which are heavily influenced by the solvent.

Troubleshooting Steps:

-

Problem: Poor Solubility of Reagents

-

Symptom: The reaction mixture is a heterogeneous slurry with undissolved base or boronic acid.

-

Solution: Increase the proportion of water or switch to a more polar organic solvent. For example, a study on the synthesis of 4-arylthiophene-2-carbaldehydes found that a dioxane/water mixture gave excellent yields.[9] Alternatively, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase.

-

-

Problem: Catalyst Deactivation

-

Symptom: The reaction starts but stalls before completion (monitored by TLC or GC/MS).

-

Solution: If you are using a strongly coordinating solvent like DMF or DMSO, it may be competing with your phosphine ligand, leading to catalyst decomposition.[1][2] Consider switching to a less coordinating solvent such as THF or Toluene. Ensure your solvent is rigorously deoxygenated, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

-

-

Problem: Solvent Impurities

-

Symptom: The reaction is not reproducible between batches or different bottles of solvent.

-

Solution: Traces of impurities in solvents can act as catalyst poisons.[11] For example, peroxides in aged THF can be detrimental. Always use high-purity, anhydrous solvents. If in doubt, purify the solvent using standard procedures (e.g., distillation, passing through an alumina plug).

-

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methodologies reported for the synthesis of analogous arylthiophene-2-carbaldehydes.[9][10]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable phosphine ligand

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Toluene and Water (4:1 v/v), deoxygenated

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

-

Add the palladium catalyst and ligand (if not using a pre-formed complex).

-

Add the deoxygenated toluene and water solvent mixture via cannula or syringe.

-

Stir the mixture vigorously. Vigorous stirring is essential in biphasic systems to maximize the interfacial area where the reaction occurs.

-

Heat the reaction to 85-90 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization: The Role of Solvent in the Suzuki Catalytic Cycle

Caption: Simplified Suzuki-Miyaura cycle highlighting the crucial roles of the solvent system.

Part 3: Sonogashira & Heck Reaction Troubleshooting

FAQ 5: My Sonogashira coupling of this compound is sluggish in DMF. I thought polar solvents were good?

Answer: While polar, DMF is also a strongly coordinating solvent. It can compete with and displace essential phosphine ligands from the palladium catalyst, leading to a less active or unstable catalytic species.[2] Furthermore, the traditional Sonogashira reaction often uses an amine (like triethylamine or diisopropylamine) as both the base and a co-solvent.[12] This amine is crucial for the copper co-catalyst cycle (if used) and for scavenging the HI produced.

Troubleshooting:

-

Switch to a less coordinating solvent: Try running the reaction in THF or toluene with an amine base.

-

Increase Ligand Concentration: A slight excess of the phosphine ligand may help counteract the competitive binding from a coordinating solvent.

-

Consider Copper-Free Conditions: In copper-free variants, the choice of amine base and solvent becomes even more critical. A solvent like THF or dioxane is often a good choice.

FAQ 6: What is the rationale for using DMF in Heck reactions, and what are the alternatives for my substrate?

Answer: DMF is a conventional choice for Heck reactions for two main reasons: its high boiling point (153 °C) allows for higher reaction temperatures, and its polar, coordinating nature can help stabilize the active Pd(0) catalyst, especially in phosphine-free systems.[1]

Troubleshooting & Alternatives:

-

Problem: Side Reactions at High Temperature.

-

Solution: If the aldehyde functionality on your substrate is sensitive to high temperatures, you may need a more active catalyst system that operates under milder conditions. Alternatively, a solvent like acetonitrile (boiling point 82 °C) or a THF/water mixture could be effective at lower temperatures.

-

-

Problem: Regioselectivity Issues.

-

Solution: While less common with a 3-iodo substrate, poor regioselectivity can sometimes be influenced by the solvent system. A study on the Heck arylation of activated thiophenes showed that an acetonitrile/water mixture provided an optimal balance of reaction rate and selectivity. This could be a viable alternative to DMF for your reaction.

-

References

-

Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

-

Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

-

Yousuf, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14698-14716. [Link]

-

Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

-

Gorgani, L., et al. (2017). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Catalysts, 7(11), 336. [Link]

-

Minne, R. & Adkins, H. (1932). 2-Iodothiophene. Organic Syntheses, 12, 48. [Link]

-

Lavenot, L., et al. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. Journal of Organometallic Chemistry, 567(1-2), 49-55. [Link]

-

Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695-1703. [Link]

-

Kóti, J., et al. (2020). Effect of the solvent in the model Sonogashira coupling of diiodoarene. ResearchGate. [Link]

-

Ashenhurst, J. (2012). “Protic” Solvents Have O-H or N-H Bonds And Can Hydrogen-Bond With Themselves. “Aprotic” Solvents Cannot Be Hydrogen Bond Donors. Master Organic Chemistry. [Link]

-

Gallou, F., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(1), 19-23. [Link]

-

ResearchGate. (2017). How can I differentiate between coordinated and non-coordinated water molecules in metal complexes?. [Link]

-

Singh, R., & Singh, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Ida Press. [Link]

-

Orango. (2024). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2019). Protic vs Aprotic Solvents. [Link]

-

Al-Zoubi, R. M., et al. (2015). Recent Advances in Sonogashira Reactions. Current Organic Chemistry, 19(6), 526-549. [Link]

-

Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 374. [Link]

-

ResearchGate. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

-

Zuccaccia, C., et al. (2005). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Organometallics, 24(16), 3849-3860. [Link]

-

Collins, K. D., & Glorius, F. (2013). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 78(13), 6307-6323. [Link]

-

LibreTexts Chemistry. (2023). Heck Reaction. [Link]

-

Al-Etaibi, A. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(2), 297-328. [Link]

-